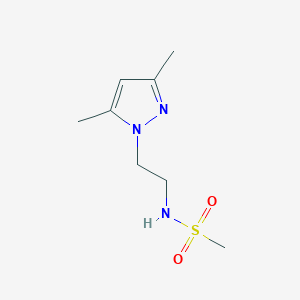

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-7-6-8(2)11(10-7)5-4-9-14(3,12)13/h6,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDHBHROGJCJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker is introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

Introduction of the Methanesulfonamide Group: The final step involves the reaction of the ethyl-substituted pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Studied for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Structural Features :

- Pyrazole substituted with butyl and methyl groups.

- Pyridine ring linked to a sulfonamide group and a 4-chlorophenyl carbamoyl moiety.

- Synthesis : Prepared via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (76% yield) .

- Key Properties :

(S)-N-(7-(2-(1-Amino-2-(3,5-difluorophenyl)ethyl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide (Compound 19F)

- Structural Features :

- Methanesulfonamide attached to a chlorinated indazole core.

- Complex substituents, including a difluorophenyl group and alkyne moiety.

- Synthesis : Derived from coupling reactions involving indazole and pyridine precursors, with stereochemical control for atropisomer formation .

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Key Distinctions: Simpler structure compared to Compound 27 and 19F, lacking aromatic heterocycles (e.g., pyridine, indazole) or halogenated substituents.

Pharmacological and Physicochemical Properties

| Property | Compound 27 | Compound 19F | Target Compound |

|---|---|---|---|

| Molecular Weight | ~500 g/mol | ~600 g/mol | ~285 g/mol |

| Solubility | Moderate (polar groups) | Low (bulky substituents) | High (flexible ethyl linker) |

| Bioactivity | COX-2 inhibition (hypothesized) | Kinase inhibition (reported) | Unknown (under investigation) |

| Thermal Stability | Stable up to 140°C | N/A | Likely stable (methyl groups) |

- Key Findings :

- The target compound’s smaller size and lack of bulky groups may improve membrane permeability compared to Compound 19F.

- Compound 27’s chlorophenyl group enhances lipophilicity but may increase toxicity risks .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 244.32 g/mol

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent followed by sulfonamide formation. This method allows for the introduction of the pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 3,5-dimethylpyrazole exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole ring have been tested against various bacterial strains, demonstrating inhibition of growth at micromolar concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 50 µg/mL |

Cytotoxicity and Apoptosis Induction

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis in human cancer cells, indicating its potential as an anticancer agent.

Case Study : A study involving human breast cancer cells showed that treatment with this compound resulted in:

- Cell Viability Reduction : 70% at 100 µM concentration.

- Apoptosis Assay : Increased Annexin V positive cells indicating early apoptosis.

The precise mechanism of action remains under investigation; however, it is hypothesized that the pyrazole moiety interacts with cellular targets involved in cell proliferation and survival pathways. Preliminary data suggest inhibition of specific kinases involved in cancer cell signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.